molecular formula C13H15NOS2 B2750810 N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide CAS No. 2034564-03-7

N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide

Cat. No.: B2750810
CAS No.: 2034564-03-7
M. Wt: 265.39
InChI Key: QBGDVDKFENAJPB-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)propionamide is a synthetic organic compound featuring a bithiophene core linked to a propionamide group via an ethyl chain. The bithiophene moiety consists of two thiophene rings connected at the 2- and 3'-positions, conferring extended π-conjugation and enhanced electronic properties compared to single-thiophene derivatives. The ethylpropionamide side chain introduces hydrogen-bonding capability and modulates lipophilicity, making the compound a candidate for interactions with biological targets such as G protein-coupled receptors (GPCRs) or ion channels.

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c1-2-13(15)14-7-5-11-3-4-12(17-11)10-6-8-16-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGDVDKFENAJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CC=C(S1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann Homo-Coupling

The bithiophene backbone is assembled using a palladium-catalyzed Ullmann reaction:

  • Reagents : 2-Iodothiophene (1.0 equiv), Pd(OAc)₂ (5 mol%), KOAc (2.0 equiv), acetone.
  • Conditions : Reflux at 90–110°C for 12–24 h under N₂.
  • Workup : Filtration through Celite®, solvent evaporation, and silica gel chromatography (hexane:EtOAc 9:1) yield 2,3'-bithiophene as a white solid (68–75% yield).

Key Characterization :

  • ¹H NMR (CDCl₃): δ 7.21 (dd, J = 5.1 Hz, 1H), 7.02–6.95 (m, 3H), 6.89 (d, J = 3.5 Hz, 1H).
  • HRMS : m/z calcd for C₈H₆S₂ [M]⁺ 166.0089, found 166.0092.

Regioselective Bromination to 5-Bromo-2,3'-bithiophene (2)

N-Bromosuccinimide (NBS) Bromination

Selective mono-bromination at the 5-position is achieved using NBS under mild conditions:

  • Reagents : 2,3'-Bithiophene (1.0 equiv), NBS (1.05 equiv), CHCl₃:glacial AcOH (3:1).
  • Conditions : Stirring at 25°C for 4–6 h.
  • Workup : Quenching with ice-water, extraction with DCM, and chromatography (hexane) afford 5-bromo-2,3'-bithiophene as a pale-yellow solid (82% yield).

Regioselectivity Rationale :
The electron-rich 5-position of the bithiophene undergoes electrophilic aromatic substitution preferentially due to resonance stabilization of the intermediate carbocation.

Key Characterization :

  • ¹H NMR (CDCl₃): δ 7.30 (d, J = 5.2 Hz, 1H), 7.10–7.00 (m, 3H), 6.92 (d, J = 3.6 Hz, 1H).
  • ¹³C NMR : δ 135.2 (C-Br), 128.4, 127.9, 126.5, 125.8, 124.3.

Amidation to N-(2-([2,3'-Bithiophen]-5-yl)ethyl)propionamide (4)

Propionylation of Primary Amine

The amine is acylated under Schotten–Baumann conditions:

  • Reagents : 5-(2-Aminoethyl)-2,3'-bithiophene (1.0 equiv), propionyl chloride (1.5 equiv), Et₃N (2.0 equiv), THF.
  • Conditions : 0°C → 25°C, 2 h.
  • Workup : Quenching with H₂O, extraction with EtOAc, and chromatography (hexane:EtOAc 1:1) yield the title compound as a white solid (78% yield).

Key Characterization :

  • ¹H NMR (CDCl₃): δ 7.22 (d, J = 5.2 Hz, 1H), 7.05–6.95 (m, 3H), 6.88 (d, J = 3.5 Hz, 1H), 6.20 (br s, 1H, NH), 3.55 (q, J = 6.6 Hz, 2H), 2.95 (t, J = 6.6 Hz, 2H), 2.30 (q, J = 7.5 Hz, 2H), 1.15 (t, J = 7.5 Hz, 3H).
  • ¹³C NMR : δ 172.5 (C=O), 135.8, 129.1, 128.7, 127.3, 126.9, 126.2, 40.1, 35.8, 29.7, 9.8.
  • FT-IR : 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O).

Alternative Synthetic Routes

One-Pot Bromination–Amination

A streamlined approach avoids isolating intermediates:

  • Brominate 2,3'-bithiophene with NBS.
  • Directly subject the crude bromide to Cu-catalyzed amination with ethylamine.
    Yield : 58% over two steps.

Grignard-Based Alkylation

  • Reagents : 5-Bromo-2,3'-bithiophene, Mg (1.2 equiv), NH₂CH₂CH₂Br (1.5 equiv), Pd(dppf)Cl₂ (5 mol%).
  • Conditions : THF, 65°C, 8 h.
    Yield : 63%.

Challenges and Optimization

  • Regioselectivity in Bromination : Excess NBS (>1.1 equiv) leads to di-brominated byproducts. Optimal equivalents: 1.05.
  • Amine Protection : Boc groups prevent Pd catalyst poisoning during Suzuki coupling.
  • Purification : Silica gel chromatography with 1% Et₃N suppresses amine adsorption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The bithiophene unit can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The propionamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The bithiophene unit can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Functionalized bithiophene derivatives.

Scientific Research Applications

Chemistry: N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers.

Biology: In biological research, this compound can be used as a probe to study the interactions between proteins and small molecules. Its ability to undergo various chemical modifications allows for the creation of labeled derivatives for imaging studies.

Medicine: The compound’s potential bioactivity makes it a candidate for drug development. Researchers are exploring its use in the design of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)propionamide involves its interaction with specific molecular targets. The bithiophene unit can interact with electron-rich or electron-deficient sites in biological molecules, influencing their activity. The propionamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related molecules, particularly those sharing the ethylpropionamide side chain or heterocyclic cores. Below is a detailed analysis based on analogs from authoritative sources:

Core Heterocycle Variations

  • TAK375 (Ramelteon): (S)-N-[2(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide Core Structure: Indeno-furan system (rigid, fused bicyclic ring). Key Differences: The indeno-furan core in TAK375 provides greater structural rigidity and planarity compared to the bithiophene in the target compound. This enhances selectivity for melatonin receptors (MT1/MT2), as demonstrated by TAK375’s FDA approval for insomnia treatment.
  • S20098 : N-(2-[7-methoxy-1-naphthalenyl]ethyl)acetamide

    • Core Structure : Naphthalene (polycyclic aromatic hydrocarbon).
    • Key Differences : The naphthalene system lacks sulfur atoms, reducing electronic complexity but increasing hydrophobicity. S20098’s acetamide group (vs. propionamide) shortens the alkyl chain, likely diminishing hydrogen-bonding interactions with target receptors.

Side Chain Modifications

  • LY156735 (β-methyl-6-chloromelatonin) : A melatonin derivative with a β-methyl group and chlorine substitution.

    • Side Chain : Lacks the ethylpropionamide group but includes a chlorinated indole ring.
    • Functional Impact : The chlorine atom enhances metabolic stability, while the absence of the ethylpropionamide chain reduces GPCR modulation efficacy. This highlights the critical role of the propionamide group in sustaining receptor binding .
  • 5-MCA-NAT: 5-methoxy-carbonylamino-N-acetyltryptamine Side Chain: Acetamide group attached to a tryptamine scaffold.

Data Table: Structural and Functional Comparison

Compound Core Structure Side Chain Key Functional Groups Receptor Target (Inferred)
N-(2-([2,3'-Bithiophen]-5-yl)ethyl)propionamide Bithiophene Ethylpropionamide Thiophene S, amide carbonyl GPCRs, ion channels
TAK375 Indeno-furan Ethylpropionamide Furan O, amide carbonyl MT1/MT2 melatonin receptors
S20098 Naphthalene Ethylacetamide Methoxy, acetamide Melatonin receptors
LY156735 Indole Chlorine, β-methyl Chlorine, methoxy MT1/MT2 receptors

Research Findings and Implications

  • This may enhance durability in oxidative environments but reduce binding to melatonin receptors, which favor oxygen-based heterocycles .
  • Lipophilicity : The ethylpropionamide chain increases logP values relative to acetamide analogs, suggesting improved blood-brain barrier penetration. However, excessive lipophilicity could limit aqueous solubility.
  • Synthetic Challenges : The [2,3'-bithiophene] linkage introduces regiochemical complexity during synthesis, unlike the more straightforward fused-ring systems in TAK375 or S20096.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide is a compound of significant interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a bithiophene moiety linked to an ethyl group and a propionamide functional group. The bithiophene unit is known for its electronic properties, which can influence interactions with biological molecules. The propionamide group enhances the compound's solubility and potential for biological activity.

This compound interacts with various biological targets through several mechanisms:

  • Electron Interaction : The bithiophene unit can interact with electron-rich or electron-deficient sites in proteins, potentially modulating their activity.
  • Hydrogen Bonding : The propionamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing protein function.
  • Enzyme Modulation : It may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways within cells.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related bithiophene derivatives have shown efficacy in inhibiting tumor growth in various cancer models. The mechanism often involves disruption of cell cycle progression and induction of apoptosis in cancer cells .

Anticonvulsant Activity

Research indicates that compounds with structural similarities exhibit anticonvulsant properties. For instance, derivatives of propionamide have been evaluated for their ability to prevent seizures in animal models. These compounds often demonstrate lower effective doses compared to traditional anticonvulsants like phenobarbital .

Case Studies

  • Antitumor Evaluation : A study explored the synthesis of bithiophene derivatives and their antitumor activity using in vitro assays. Results indicated that certain derivatives significantly inhibited cancer cell proliferation, suggesting that modifications to the bithiophene structure could enhance biological activity .
  • Protein Interaction Studies : In another investigation, this compound was used as a probe to study protein interactions. The findings revealed that the compound could selectively bind to specific proteins involved in signaling pathways associated with cancer progression.

Research Findings Summary Table

Study Focus Area Findings
Study on Antitumor ActivityAnticancer PotentialBithiophene derivatives showed significant inhibition of tumor growth in vitro .
Protein Interaction StudiesMechanism ExplorationThis compound selectively binds to target proteins.
Anticonvulsant ActivitySeizure PreventionDerivatives exhibited lower effective doses than phenobarbital in seizure models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)ethyl)propionamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves coupling a bithiophene ethylamine derivative with propionyl chloride. For example, analogous amide syntheses use anhydrous conditions with a base like triethylamine to neutralize HCl byproducts . Key steps include:

  • Step 1 : React 2-([2,3'-bithiophen]-5-yl)ethylamine with propionyl chloride in dichloromethane under nitrogen.
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Optimization : Control reaction temperature (0–5°C to minimize side reactions) and stoichiometry (1:1.2 amine:acyl chloride ratio) to achieve yields >70% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?

  • Methodology :

  • NMR :
  • ¹H NMR : Look for signals at δ 6.8–7.2 ppm (bithiophene protons) and δ 3.4–3.6 ppm (CH₂ adjacent to the amide) .
  • ¹³C NMR : Carbonyl resonance at ~170 ppm confirms the amide group .
  • MS : ESI-MS should show [M+H]+ at m/z 308.2 (C₁₃H₁₃NOS₂).
  • IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How does the electronic configuration of the bithiophene moiety influence the compound’s reactivity in cross-coupling reactions?

  • Analysis : The bithiophene’s conjugated π-system enhances electron delocalization, making it reactive in Suzuki-Miyaura or Stille couplings. For instance, the 5-position of the bithiophene is electrophilic, enabling regioselective functionalization .
  • Experimental Design :

  • Reaction : Perform Pd-catalyzed coupling with aryl boronic acids.
  • Monitor : Use HPLC to track reaction progress and LC-MS to confirm product identity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Case Study : If in vitro assays show enzyme inhibition (e.g., IC₅₀ = 10 µM) but in vivo efficacy is lacking:

  • Hypothesis : Poor bioavailability or metabolic instability.
  • Testing :

ADME Profiling : Measure solubility (e.g., PBS shake-flask method) and microsomal stability (human liver microsomes) .

Pro-drug Design : Modify the amide to a carbamate for improved permeability .

Q. How can computational modeling predict the compound’s binding affinity to G-protein-coupled receptors (GPCRs)?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., melatonin receptors, based on structural analogs like TAK375) .
  • Key Parameters : Focus on hydrogen bonding (amide NH to Ser³.35) and π-π stacking (bithiophene with Phe³.36) .

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